molecular formula C19H15FN2O4S B280738 4-fluoro-N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)benzenesulfonamide

4-fluoro-N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)benzenesulfonamide

Cat. No.: B280738
M. Wt: 386.4 g/mol
InChI Key: OTMQEDBHQOLBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)benzenesulfonamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a nicotinamide moiety. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)benzenesulfonamide typically involves the following steps:

    Formation of the Fluorophenyl Sulfone: The reaction begins with the sulfonylation of 4-fluoroaniline using a sulfonyl chloride reagent under basic conditions to form 4-fluorophenyl sulfone.

    Coupling with Methoxyphenyl: The 4-fluorophenyl sulfone is then coupled with 4-methoxyaniline using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of Nicotinamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and nicotinamide moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-fluoro-N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its action can include signal transduction cascades, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorophenyl 4-methoxyphenyl sulfone
  • N-(4-fluorophenyl)benzamide
  • N-[(4-fluorophenyl)sulfonyl]valine

Uniqueness

4-fluoro-N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)benzenesulfonamide is unique due to its combination of a fluorophenyl group, a methoxyphenyl group, and a nicotinamide moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C19H15FN2O4S

Molecular Weight

386.4 g/mol

IUPAC Name

N-(4-fluorophenyl)sulfonyl-N-(4-methoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C19H15FN2O4S/c1-26-17-8-6-16(7-9-17)22(19(23)14-3-2-12-21-13-14)27(24,25)18-10-4-15(20)5-11-18/h2-13H,1H3

InChI Key

OTMQEDBHQOLBFD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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